Cyclopropyl(4-methylthiophen-2-yl)methanone
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Overview
Description
Cyclopropyl(4-methylthiophen-2-yl)methanone is a chemical compound with the molecular formula C₉H₁₀OS and a molecular weight of 166.24 g/mol . It is characterized by the presence of a cyclopropyl group attached to a methanone moiety, which is further connected to a 4-methylthiophen-2-yl group. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-methylthiophen-2-yl)methanone typically involves the reaction of cyclopropyl carbonyl compounds with 4-methylthiophen-2-yl derivatives. One common method involves the use of cyclopropyl carboxylic acid and 4-methylthiophene in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures, typically around 75°C, for a few hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Cyclopropyl(4-methylthiophen-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a methylthiophene.
Cyclopropyl(4-chlorophenyl)methanone: Contains a chlorophenyl group instead of a methylthiophene.
Uniqueness
Cyclopropyl(4-methylthiophen-2-yl)methanone is unique due to the presence of the methylthiophene moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C9H10OS |
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Molecular Weight |
166.24 g/mol |
IUPAC Name |
cyclopropyl-(4-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C9H10OS/c1-6-4-8(11-5-6)9(10)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
JSZVLOORSKYIRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(=O)C2CC2 |
Origin of Product |
United States |
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